(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide
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Description
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-phenylthiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C20H15N3O3S3 and its molecular weight is 441.54. The purity is usually 95%.
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Scientific Research Applications
Potential in Inflammation and Wound Healing
A study on derivatives of 4-thiazolidinone, which includes compounds similar to the one , revealed their effectiveness in affecting inflammatory and oxidative processes. These compounds have shown appreciable anti-inflammatory and potential wound healing effects. Specifically, a derivative exhibited high activity in inhibiting MMP-9, a protein involved in inflammatory processes, at the nanomolar level (Incerti et al., 2018).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives, similar to the compound in focus, were studied for their anticancer and antiangiogenic effects. They significantly reduced tumor volume, cell number, and improved lifespan in mice models with Ehrlich Ascites Tumor. These compounds also demonstrated strong effects in suppressing tumor-induced endothelial proliferation, suggesting potential as anticancer therapy candidates (Chandrappa et al., 2010).
Antimicrobial Activities
The antimicrobial screening of similar compounds against various bacterial and fungal species showed some promising results. Certain derivatives were comparable with standard drugs in inhibiting microbial growth, indicating potential applications in addressing microbial infections (Patel & Shaikh, 2010).
Chagas Disease Treatment
A study explored the use of amide-containing thiazoles, structurally related to the compound , as potential drugs for treating Chagas disease. A fluorescent probe based on these compounds was developed for in vivo biodistribution studies, important for understanding the drug's behavior in treating this parasitic disease (Rodríguez et al., 2017).
Antioxidant and Anticancer Activities
Another study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, related to the compound , found significant antioxidant and anticancer activities. Some derivatives were more effective than ascorbic acid in antioxidant tests and showed cytotoxicity against certain human cancer cell lines (Tumosienė et al., 2020).
Phosphoinositide 3-Kinase Gamma Inhibition
A novel series of furan-2-ylmethylene thiazolidinediones, structurally similar to the compound of interest, were identified as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kgamma), a target for inflammatory and autoimmune diseases. This suggests potential therapeutic applications in these areas (Pomel et al., 2006).
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S3/c24-17(22-19-21-15(12-28-19)13-5-2-1-3-6-13)8-9-23-18(25)16(29-20(23)27)11-14-7-4-10-26-14/h1-7,10-12H,8-9H2,(H,21,22,24)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJRIKMUIUBASY-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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